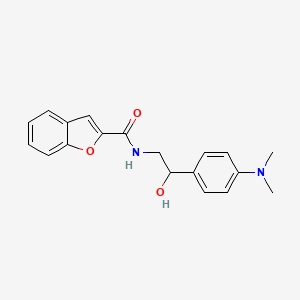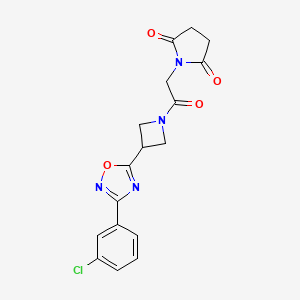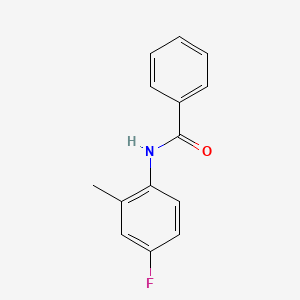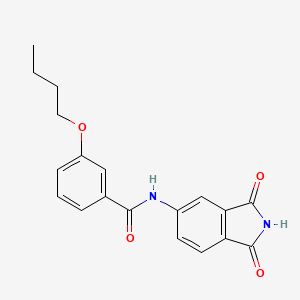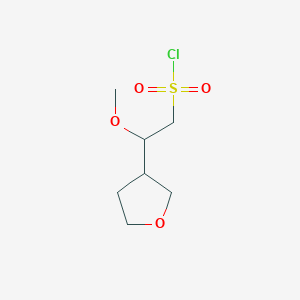
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-methoxy-2-(tetrahydrofuran-3-yl)ethane-1-sulfonyl chloride . It has a molecular weight of 228.7 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is 1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Environmental Fate and Degradation
Research on the environmental fate and degradation of related compounds such as metolachlor and alachlor provides insights into how similar chemicals might behave in aquatic systems. These studies show patterns of breakdown product formation, including ethane sulfonic acid (ESA) and oxanillic acid, in outdoor tank mesocosms under various treatments. The formation patterns of ESA were similar across treatments, while oxanillic acid formation differed for the two herbicides, suggesting that aquatic transformation pathways might resemble those in soils but favor different branches of the pathway for different compounds (Graham et al., 1999).
Analytical Chemistry and Enantioselective Separation
Enantiomeric separation of metolachlor and its metabolites using liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE) has been demonstrated. This separation is crucial for studying the stereoselectivity of biodegradation processes and could be relevant for analyzing the stereochemistry of similar sulfonyl chloride compounds in environmental samples (Klein et al., 2006).
Photolytic Generation and Reactivity
The photolytic generation of a dithio carbocation from 1,3-dithiolane derivatives, including 2-methoxy derivatives, shows the reactivity of such compounds under specific conditions. This research highlights the potential for using photolysis to study the reactivity of 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride and similar compounds in synthetic organic chemistry (Okuyama et al., 1991).
Base-Assisted Displacement Reactions
Computational studies on the mechanism of base-assisted displacement of chloride by alcohol in sulfinyl derivatives offer insights into the reactivity of sulfonyl chlorides with nucleophiles. Such studies are crucial for understanding the chemical behavior of 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride in the presence of bases and nucleophiles (Balcells et al., 2006).
Environmental Toxicity and Degradation Products
The comparative responses of sperm cells and embryos of the Pacific oyster to exposure to metolachlor and its degradation products, including metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOA), provide insights into the environmental toxicity of chloroacetanilide herbicides and their degradation products. Such studies highlight the importance of assessing the ecological impact of similar sulfonyl chloride compounds and their breakdown products (Mai et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYDJVKXCAIWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

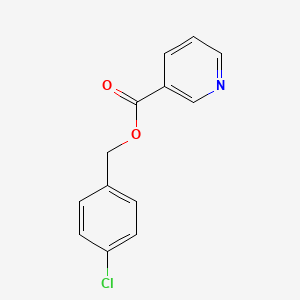
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

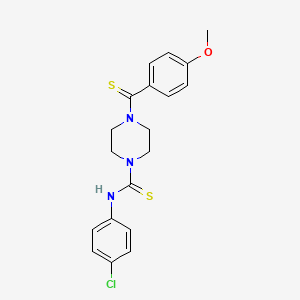

![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)
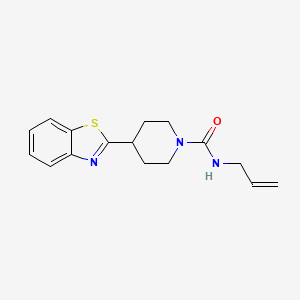
![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)
